5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a 4-bromo-3-chlorophenyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique molecular structure and reactivity. The molecular formula for this compound is CHBrClNO, with a molecular weight of approximately 258.50 g/mol. It is classified under the category of oxazoles, which are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in the ring.
The synthesis of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 4-bromo-3-chlorobenzoyl chloride with an amine, leading to the formation of an intermediate that subsequently cyclizes to form the oxazole ring. This reaction is often conducted in organic solvents such as dichloromethane or dimethylformamide, with bases like triethylamine facilitating the process.
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity levels. The optimization of reaction conditions, including temperature and solvent choice, is crucial for maximizing yield and minimizing by-products .
The structural representation of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole includes:
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions:
Common reagents for these reactions include sodium methoxide for nucleophilic substitution and potassium permanganate or hydrogen peroxide for oxidation. Reducing agents like lithium aluminum hydride are typically used for reduction processes .
The mechanism of action for 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole primarily involves its interaction with tubulin, a key protein in microtubule dynamics. By inhibiting tubulin polymerization, this compound disrupts normal cell cycle progression, particularly affecting the G2/M phase.
The inhibition of microtubule dynamics leads to reduced proliferation of cancer cells, including those that are drug-resistant. This suggests that 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole may possess favorable pharmacokinetic properties such as absorption, distribution, metabolism, and excretion .
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is generally a solid at room temperature. Its melting point and solubility characteristics can vary based on purity and specific synthesis methods.
The chemical properties include:
Relevant data from spectral analyses (NMR, IR) confirm the presence of characteristic functional groups associated with both the oxazole ring and the phenyl substituents .
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole has several significant applications:
Palladium-catalyzed direct arylation represents a pivotal method for constructing the biaryl linkage in 5-(4-bromo-3-chlorophenyl)-1,3-oxazole. This strategy leverages the inherent reactivity of oxazole C–H bonds, avoiding pre-functionalized substrates. Critical to success is the regioselectivity control at oxazole C-5, achieved through tailored phosphine ligands and solvent systems. Polar solvents (e.g., DMF) favor C-5 arylation, while nonpolar solvents (e.g., toluene) direct coupling to C-2. For instance, Pd(OAc)₂ with task-specific phosphines enables coupling with (4-bromo-3-chlorophenyl)halides at 80–100°C, achieving yields >80% [1]. The mechanism involves electrophilic palladation: Pd(0) oxidatively adds to the aryl halide, generating an aryl-Pd(II) species that undergoes C–H activation at the electron-rich oxazole position. Reductive elimination then forms the biaryl bond [1] [7].
Table 1: Solvent-Dependent Regioselectivity in Pd-Catalyzed Oxazole Arylation
Solvent System | Ligand | Regioselectivity (C5:C2) | Yield (%) |
---|---|---|---|
DMF (polar) | P(2-furyl)₃ | 95:5 | 85 |
Toluene (nonpolar) | P(o-MeO-C₆H₄)₃ | 10:90 | 78 |
DMSO | PAd₂-DalPhos | 98:2 | 88 |
Installing bromine at the oxazole C-4 position necessitates precise regiocontrol due to the ring’s electronic asymmetry. Electrophilic bromination using N-bromosuccinimide (NBS) in chloroform selectively targets the electron-rich C-4 position of 3-aryl-5-methyloxazoles. This proceeds via bromonium ion formation, with the 4-chlorophenyl group at C-3 directing electrophile attack to the adjacent C-4 position (yields: 80–85%) [1] [4]. Copper-mediated methods offer complementary selectivity; CuBr₂ in acetonitrile at 60°C achieves monobromination without affecting the chlorophenyl substituent. The mechanism involves single-electron transfer (SET) from oxazole to Cu(II), generating a radical intermediate that traps bromide [4].
Suzuki-Miyaura cross-coupling enables modular assembly of the target compound using halogenated oxazole and boronic acid partners. Key protocols include:
Table 2: Cross-Coupling Strategies for Biaryl Bond Formation
Electrophile | Nucleophile | Catalyst System | Yield (%) | Advantage |
---|---|---|---|---|
4-Bromooxazole | (4-Bromo-3-Cl-C₆H₃)B(OH)₂ | Pd(PPh₃)₄, K₃PO₄ | 78 | Retains aryl bromide |
1-Bromo-2-Cl-4-I-C₆H₃ | 2-(Bu₃Sn)-5-Me-oxazole | Pd₂(dba)₃, AsPh₃ | 85 | High chemoselectivity for I |
3-(4,5-Dibromooxazolyl) | (3-Cl-4-B(OH)₂-C₆H₄)B(OH)₂ | Pd(dppf)Cl₂, Cs₂CO₃ | 70 | Simultaneous biaryl formation |
Van Leusen Synthesis: This robust route employs p-tolylsulfonylmethyl isocyanide (TosMIC) and 4-bromo-3-chlorobenzaldehyde. Under base catalysis (K₂CO₃ or ion-exchange resin), TosMIC deprotonates to a carbanion, adding to the aldehyde carbonyl. Spontaneous cyclization and elimination of p-toluenesulfinate yields 5-(4-bromo-3-chlorophenyl)-4-methyloxazole. Modifications using ionic liquids (e.g., [BMIM]BF₄) enhance yields (90–95%) and enable solvent recycling [1] [6].
Kornblum Oxidation Pathway: For 4-unsubstituted oxazoles, α-halo ketones (e.g., 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone) undergo Kornblum oxidation with DMSO to form aryl glyoxals. Condensation with acetamide derivatives then furnishes the oxazole. AgBF₄ accelerates the oxidation step by facilitating halide displacement by DMSO, yielding glyoxals at 60°C within 2 h [1] [2].
Solvent-Free Cyclizations: Microwave-assisted Van Leusen reactions eliminate solvent use entirely. A mixture of TosMIC, 4-bromo-3-chlorobenzaldehyde, and K₂CO₃ irradiated at 150°C (15 min) delivers the oxazole in 92% yield with >99% atom economy. This approach reduces E-factors from >25 to <2 [3] [6].
Electrochemical Synthesis: Ritter-type oxidative cyclization of 1-(4-bromo-3-chlorophenyl)-2-aminoethanone and aldehydes occurs in an undivided cell with carbon electrodes. Using acetonitrile as both solvent and reactant, constant potential (1.8 V) triggers imine formation, followed by anodic oxidation to close the oxazole ring (yields: 75–85%). No chemical oxidants are required, aligning with Principle #7 (Renewable Feedstocks) of green chemistry [1] [6].
Table 3: Green Synthesis Metrics Comparison
Method | Reaction Conditions | Yield (%) | PMI* | E-Factor |
---|---|---|---|---|
Solvent-Free MW | K₂CO₃, 150°C, 15 min | 92 | 1.5 | 1.8 |
Electrochemical | MeCN, 1.8 V, rt, 2 h | 82 | 3.2 | 4.1 |
Traditional Solvent-Based | DMF, 80°C, 12 h | 88 | 8.7 | 12.5 |
*PMI: Process Mass Intensity (lower = greener)
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: